

Detecting Entecavir in Plasma: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-
13C2,15N
Cat. No.: B12391128

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For researchers, scientists, and drug development professionals, the accurate quantification of entecavir in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative overview of the most common analytical methods, focusing on their limit of detection (LOD) and offering insights into their experimental protocols.

The primary methods for the quantification of entecavir in human plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While LC-MS/MS is renowned for its high sensitivity and selectivity, HPLC-UV offers a more accessible and cost-effective alternative.

Performance Comparison: Limit of Detection

The limit of detection (LOD) is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the reported LOD and Lower Limit of Quantification (LLOQ) values for entecavir in plasma using different analytical techniques.

Analytical Method	Limit of Detection (LOD)	Lower Limit of Quantification (LLOQ)	Linear Range	Reference
LC-MS/MS	Not explicitly stated	40 pg/mL (in plasma)	10 - 10,000 pg/mL (in injection solution)	[1]
UPLC-MS/MS	Not explicitly stated	0.1 ng/mL	0.1 - 20 ng/mL	[2]
LC-ESI-MS/MS	Not explicitly stated	50 pg/mL	50 - 20,000 pg/mL	[3]
HPLC-UV	9.7 ng/mL (0.0097 µg/mL)	39 ng/mL (0.039 µg/mL)	Not specified	[4]
RP-HPLC-UV	1.25 ng/mL	2.5 ng/mL	2.5 - 100 ng/mL	[5]
RP-HPLC-UV	50 ng/mL (0.05 µg/mL)	150 ng/mL (0.15 µg/mL)	30 - 70 µg/mL	[6]

Note: The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. While LOD is a measure of detectability, LLOQ is a measure of quantifiability.

Experimental Protocols

The choice of analytical method dictates the experimental workflow. Below are detailed summaries of typical protocols for LC-MS/MS and HPLC-UV methods for entecavir quantification in plasma.

LC-MS/MS Method Protocol

A highly sensitive and selective method for the determination of entecavir in human plasma often involves protein precipitation followed by analysis using a triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation):

- To a 100 μ L plasma sample, an internal standard (e.g., entecavir-13C215N or lamivudine) is added.[2][3]
- Protein is precipitated by adding an organic solvent, typically methanol or acetonitrile.[1][2]
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for injection into the LC-MS/MS system.[1]

2. Chromatographic Separation:

- Column: A reverse-phase C18 column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 \times 50 mm, 1.7 μ m).[2]
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 10 mM ammonium hydrogen carbonate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[3]
- Flow Rate: A typical flow rate is around 0.3 - 0.6 mL/min.[3]

3. Mass Spectrometric Detection:

- Ionization: Positive ion electrospray ionization (ESI) is the standard technique.[3]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]
- MRM Transitions: For entecavir, the protonated molecule $[M+H]^+$ at m/z 278.1 is typically selected as the precursor ion, and a specific product ion (e.g., m/z 152.1) is monitored.[3]

HPLC-UV Method Protocol

This method is a robust and widely available technique for quantifying entecavir, particularly at higher concentrations.

1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):

- Protein Precipitation: Similar to the LC-MS/MS protocol, proteins are precipitated using an organic solvent.
- Solid-Phase Extraction (SPE): For cleaner samples and potentially lower detection limits, SPE can be utilized to extract entecavir from the plasma matrix.[3]

2. Chromatographic Separation:

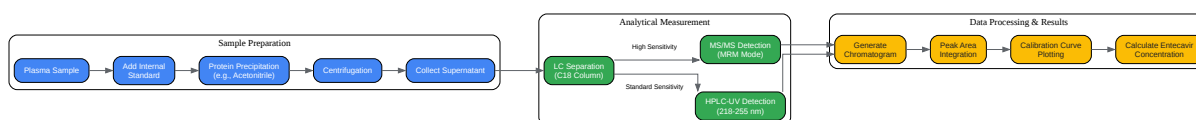
- Column: A C18 column is the standard choice (e.g., C18 ODS Hypersil, 150 × 4.6 mm, 5 μm).[4][5]
- Mobile Phase: A mixture of a buffer (e.g., 10mM phosphate buffer or 25 mM Na₂HPO₄) and an organic solvent (e.g., acetonitrile or methanol) is used.[4][5]
- Flow Rate: A flow rate of 1.0 mL/min is common.[4][5]

3. UV Detection:

- Wavelength: Detection is typically performed at the maximum absorbance wavelength of entecavir, which is around 218 nm or 255 nm.[4][5]

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow for the quantification of entecavir in plasma.



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